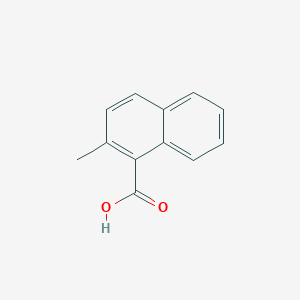

2-Methyl-1-naphthoic acid

概要

説明

ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) は、ニコチンアミドアデニンジヌクレオチドの還元型です。これはすべての生きた細胞に見られる補酵素であり、さまざまな代謝過程において重要な役割を果たしています。 ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) は電子キャリアとして機能し、酸化型 (ニコチンアミドアデニンジヌクレオチド) と還元型 (ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物)) の間を交互に変えることで、酸化還元反応に関与します .

準備方法

合成経路と反応条件: ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) は、ニコチンアミドアデニンジヌクレオチドの還元によって合成することができます。 還元プロセスは通常、水素化ホウ素ナトリウムまたは水素ガスなどの還元剤を触媒の存在下で使用することを含みます .

工業生産方法: ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) の工業生産には、ニコチンアミドアデニンジヌクレオチドを基質として用いた酵素合成が用いられます。 ニコチンアミドアデニンジヌクレオチドレダクターゼなどの酵素は、還元プロセスを促進し、ニコチンアミドアデニンジヌクレオチドを還元型に変換します .

化学反応の分析

反応の種類: ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) は主に酸化還元反応を起こします。それは還元剤として作用し、さまざまな基質に電子を供与します。 この化合物は、酸化還元酵素の補酵素として働く酵素反応にも関与できます .

一般的な試薬と条件:

還元剤: 水素化ホウ素ナトリウム、水素ガス

触媒: 白金、パラジウム

酵素: ニコチンアミドアデニンジヌクレオチドレダクターゼ

主な生成物: ニコチンアミドアデニンジヌクレオチドの還元から生成される主な生成物は、ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) です。 酵素反応では、生成物は関与する特定の基質と酵素によって異なります .

4. 科学研究への応用

ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) は、科学研究において幅広い用途があります。

化学: さまざまな化学反応において還元剤として使用されます。

生物学: 細胞呼吸とエネルギー産生において重要な役割を果たします。

科学的研究の応用

Plant Growth Regulation

2-Methyl-1-naphthoic acid has been studied for its effects on plant growth. Research indicates that certain naphthoic acid derivatives exhibit significant plant growth-promoting activities. In a study conducted by Fujita et al., various derivatives, including this compound, were tested for their ability to stimulate growth in pea plants. The findings suggested that these compounds could mimic natural growth hormones like indole-3-acetic acid, enhancing both straight growth and callus formation in plant tissues .

Table 1: Growth Activity of Naphthoic Acid Derivatives

| Compound | Activity Level |

|---|---|

| This compound | High |

| 1-Naphthoic acid | Moderate |

| 3-Methyl-1-naphthoic acid | Low |

| 4-Methyl-1-naphthoic acid | Inactive |

The table above summarizes the relative growth activity of various naphthoic acid derivatives based on experimental results.

Biosynthesis of Menaquinones

In biochemical research, this compound serves as a substrate in the enzymatic synthesis of menaquinones (vitamin K2) through prenylation processes. Saito and Ogura demonstrated that the enzyme responsible for this biosynthesis, found in Micrococcus luteus, utilizes 1,4-dihydroxy-2-naphthoate as a substrate for prenylation reactions. This reaction is crucial for the production of various menaquinone forms, which are essential for cellular functions in many organisms .

Table 2: Enzymatic Activity with Substrates

| Substrate | Activity Level |

|---|---|

| 1,4-Dihydroxy-2-naphthoate | High |

| This compound | Moderate |

| Other naphthalene derivatives | Low |

This table highlights the substrate specificity and relative activity levels of different compounds in enzymatic reactions related to menaquinone biosynthesis.

Environmental Microbiology

The role of this compound in environmental microbiology has also been explored, particularly concerning its degradation by microbial communities. Studies have shown that certain bacteria can utilize this compound as a carbon source, facilitating the breakdown of more complex aromatic hydrocarbons. This is significant for bioremediation efforts aimed at cleaning up contaminated environments .

Case Study: Anaerobic Degradation of Naphthalene Compounds

A study on anaerobic degradation revealed that specific microbial cultures could effectively metabolize both 1-naphthoic and 2-naphthoic acids. The degradation pathway involved the conversion of these acids into central metabolites, demonstrating the potential for using these microorganisms in bioremediation strategies to address pollution from aromatic hydrocarbons .

作用機序

ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) は、酸化還元反応における電子キャリアとして作用することで効果を発揮します。それはさまざまな基質に電子を供与し、それらの還元を促進します。 ミトコンドリアの電子伝達系では、ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) は複合体Iに電子を供与し、その後、一連の複合体を通して電子を転送し、最終的にアデノシン三リン酸 (ATP) の産生につながります . このプロセスは細胞エネルギー産生に不可欠です。

類似化合物:

ニコチンアミドアデニンジヌクレオチド: ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) の酸化型。

ニコチンアミドアデニンジヌクレオチドリン酸 (NADP): ニコチンアミドアデニンジヌクレオチドのリン酸化型であり、同化反応に関与します。

ニコチンアミドアデニンジヌクレオチドリン酸 (NADPH): ニコチンアミドアデニンジヌクレオチドリン酸の還元型であり、生合成反応に関与しています.

独自性: ニコチンアミドアデニンジヌクレオチド (ナトリウム塩水和物) は、細胞代謝における還元剤としての役割により、独自性を持っています。 電子を供与する能力により、エネルギー産生や酸化還元バランスなど、さまざまな生化学的プロセスに不可欠です .

類似化合物との比較

Nicotinamide adenine dinucleotide: The oxidized form of nicotinamide adenine dinucleotide (sodium salt hydrate).

Nicotinamide adenine dinucleotide phosphate (NADP): A phosphorylated form of nicotinamide adenine dinucleotide that participates in anabolic reactions.

Nicotinamide adenine dinucleotide phosphate (NADPH): The reduced form of nicotinamide adenine dinucleotide phosphate, involved in biosynthetic reactions.

Uniqueness: Nicotinamide adenine dinucleotide (sodium salt hydrate) is unique due to its role as a reducing agent in cellular metabolism. Its ability to donate electrons makes it essential for various biochemical processes, including energy production and redox balance .

生物活性

2-Methyl-1-naphthoic acid (C₁₂H₁₀O₂) is a derivative of naphthoic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a methyl group at the 2-position of the naphthalene ring, which influences its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

Antitumor Properties

Research has indicated that naphthoic acids, including this compound, exhibit significant antitumor activity. A notable example is neocarzinostatin (NCS), an anticancer drug that incorporates the naphthoic acid moiety. The mechanism involves DNA intercalation, where the naphthoate group enhances binding to DNA, positioning the chromophore into the minor groove and facilitating cytotoxic effects against various cancers, including leukemia and solid tumors .

Inhibition of Microbial Growth

Naphthoic acids have been studied for their antimicrobial properties. For instance, studies show that certain derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disrupting cellular processes by altering membrane permeability or inhibiting metabolic pathways .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | DNA intercalation; enhances chromophore binding | |

| Antimicrobial | Disruption of cell membrane; metabolic inhibition | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Antitumor Efficacy

In a study involving various naphthoic acid derivatives, including this compound, researchers assessed their effects on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .

Computational Studies

Recent computational analyses have explored how substituents on aromatic compounds like naphthoic acids affect their reactivity and biological activities. These studies provide insights into optimizing the structure for enhanced potency against specific biological targets .

特性

IUPAC Name |

2-methylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPDYGICHBLYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166274 | |

| Record name | 2-Methyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-96-8 | |

| Record name | 2-Methyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。